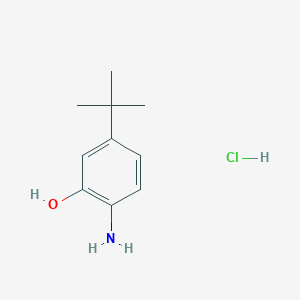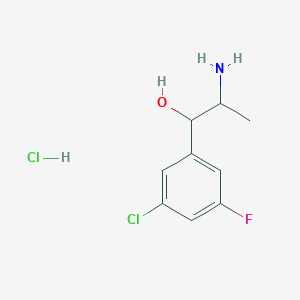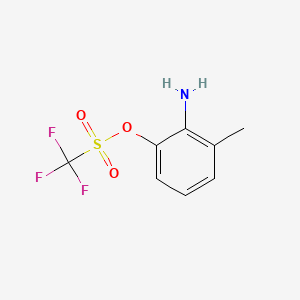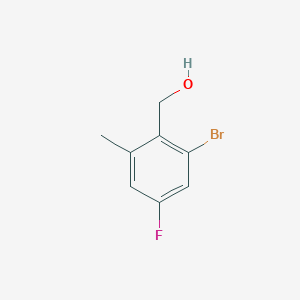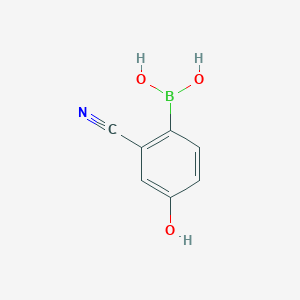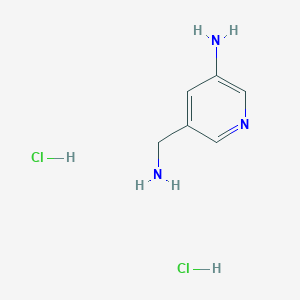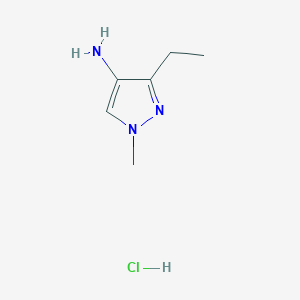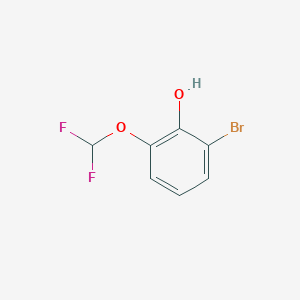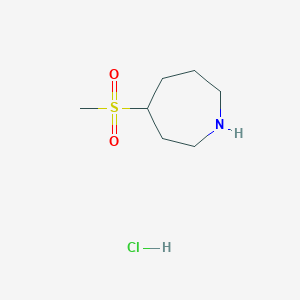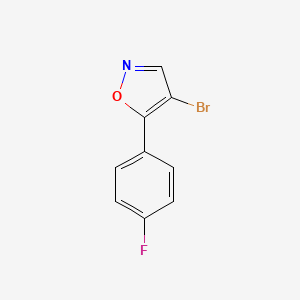
4-Bromo-5-(4-fluorophenyl)isoxazole
Overview
Description
4-Bromo-5-(4-fluorophenyl)isoxazole is a heterocyclic compound that features a five-membered isoxazole ring substituted with a bromine atom at the fourth position and a fluorophenyl group at the fifth position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(4-fluorophenyl)isoxazole typically involves a [3+2] cycloaddition reaction. This reaction is carried out between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which acts as the dipole . The reaction conditions often involve the use of copper (I) or ruthenium (II) catalysts to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the synthesis of isoxazole derivatives, including this compound, can be achieved through metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly reagents and conditions to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(4-fluorophenyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted isoxazoles can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidized or reduced derivatives of the isoxazole ring.
Scientific Research Applications
4-Bromo-5-(4-fluorophenyl)isoxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-5-(4-fluorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some isoxazole compounds act as inhibitors of histone deacetylases (HDACs), which play a role in regulating gene expression . The exact mechanism can vary depending on the specific biological target and the context of its use.
Comparison with Similar Compounds
- 4-Bromo-5-(4-chlorophenyl)isoxazole
- 4-Bromo-5-(4-bromophenyl)isoxazole
- 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
Comparison: 4-Bromo-5-(4-fluorophenyl)isoxazole is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
4-bromo-5-(4-fluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFHVLVLBNQSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


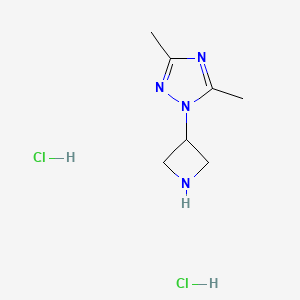
![3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol](/img/structure/B1381088.png)

![3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381090.png)
